molecular formula C20H20N2O5S B2965933 ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898463-08-6

ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate

Cat. No.: B2965933
CAS No.: 898463-08-6
M. Wt: 400.45
InChI Key: RVSBWYIWUIUUMW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a synthetic compound featuring a tricyclic pyrrolo[3,2,1-ij]quinoline core modified with a sulfonamido-benzoate ester moiety. This structure combines a rigid heterocyclic framework with a sulfonamide group, which is often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-2-27-20(24)13-3-6-16(7-4-13)21-28(25,26)17-11-14-5-8-18(23)22-10-9-15(12-17)19(14)22/h3-4,6-7,11-12,21H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBWYIWUIUUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrroloquinoline core with sulfonamide and ester functional groups, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O5S, with a molecular weight of 400.45 g/mol. The compound features a sulfonamide group that plays a crucial role in its biological interactions and activity.

Structural Features

FeatureDescription
Molecular Formula C20H20N2O5S
Molecular Weight 400.45 g/mol
Functional Groups Sulfonamide, ester
Core Structure Pyrroloquinoline

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biological pathways. Notably:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes implicated in cellular apoptosis and inflammation. It may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in activated human microglia cells.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties by modulating biochemical pathways associated with endoplasmic reticulum stress and apoptosis. This suggests that this compound may have applications in neurodegenerative diseases.

Interaction Studies

Interaction studies reveal that the sulfonamide group enhances binding affinity to target proteins. Computational modeling has indicated that the compound can effectively dock into active sites of relevant enzymes, facilitating its role as a pharmacophore in drug discovery.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that related compounds inhibited nitric oxide production in LPS-stimulated cells by modulating NF-kB signaling pathways. This suggests potential for developing anti-inflammatory agents based on this chemical framework.
  • Antidiabetic Effects : Research on similar sulfonamide derivatives has shown improvements in glucose tolerance and insulin sensitivity in diabetic models. These compounds modulated gene expression related to insulin signaling pathways .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityUnique Aspects
2-(4-oxo-2,4,5,6-tetrahydropyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoic acidPotentially more acidicLacks ethyl ester group
Methyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoateDifferent solubility and reactivityContains methyl ester instead of ethyl
Ethyl 2-(4-oxo-1,2,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)acetateVariations in biological activityDifferent ring structure

Scientific Research Applications

Ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a chemical compound utilized in scientific research. Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, a related compound with a slightly different structure, is noted for its unique fused ring structure, featuring a pyrroloquinoline core along with sulfonamide and ester functional groups. This intricate structure suggests potential applications in both medicinal chemistry and materials science.

The biological activity of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate stems from its capacity to interact with specific enzymes or receptors. The sulfonamide group is particularly crucial as it facilitates binding with molecular targets, thereby modulating biological pathways.

Interaction studies are essential for understanding how ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate interacts with biological molecules. These studies reveal the compound's mechanism of action through binding interactions that modulate various biological pathways. Such investigations are crucial for assessing its therapeutic potential and safety profile.

Potential Applications

The unique structure of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate lends itself to various applications:

  • Drug Discovery The compound has shown potential as a pharmacophore in drug discovery because of its bioactive functional groups.
  • Medicinal Chemistry Its complex structure and functional groups make it a candidate for creating new medicinal compounds.
  • Materials Science The unique properties of the compound could be harnessed in the development of new materials.

Structural Analogs and Their Significance

Compound NameStructural FeaturesUnique Aspects
2-(4-oxo-2,4,5,6-tetrahydropyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoic acidLacks ethyl ester groupPotentially more acidic due to carboxylic acid
Methyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoateContains methyl ester instead of ethylMay exhibit different solubility and reactivity
Ethyl 2-(4-oxo-1,2,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)acetateDifferent ring structureVariations in biological activity due to structural differences

These comparisons highlight the uniqueness of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate through its specific functional groups and structural characteristics that may influence its reactivity and biological activity differently than its analogs.

Synthesis and Production

Comparison with Similar Compounds

Pyrrolo[3,2,1-ij]quinoline Derivatives

Several analogs share the pyrrolo[3,2,1-ij]quinoline scaffold but differ in substituents and functional groups:

Compound Name Key Substituents/Modifications Molecular Weight Notable Properties/Activities Reference
Ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate 8-sulfonamido-benzoate ethyl ester ~443.5 (est.) Enhanced lipophilicity (ester group) N/A
KC 11404 (4-n-butyl-8-hydroxy-2-methyl-pyrroloquinoline derivative) 4-n-butyl, 8-hydroxy, 2-methyl, piperazinyl chain ~452.6 Triple activity: histamine/PAF antagonism, 5-LOX inhibition
(Z)-5-(8-Iodo-4,4,6-trimethyl-pyrroloquinoline-ylidene)-2-thioxothiazolidin-4-one 8-iodo, thioxothiazolidinone ring 507.2 High yield (82%), potential antimicrobial
N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide Piperidine-carboxamide, CF3-benzyl group 425.5 Not specified; structural diversity

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonamido, iodine) enhance polarity and may influence receptor binding. The ethyl ester in the target compound balances hydrophobicity, which is critical for oral bioavailability .
  • Biological Activity : KC 11404 demonstrates that substituents at the 1-, 2-, and 8-positions significantly modulate dual antagonism (histamine/PAF) and enzyme inhibition .

Analytical Characterization

  • NMR/HRMS : reports detailed ¹H/¹³C NMR shifts for analogs, such as δ 1.35–1.41 (ester CH3) and δ 170–175 ppm (carbonyl carbons). The target compound’s sulfonamido group would likely show δ ~2.8–3.5 ppm (NH) and δ ~110–120 ppm (aromatic C-SO2) .
  • Melting Points : Derivatives with halogen substituents (e.g., 8-bromo, 12h) exhibit higher melting points (~243–245°C), suggesting increased crystallinity .

Pharmacological and Physicochemical Comparisons

Bioactivity

  • KC 11404 : Oral ED50 values of 1.9–2.1 µmol/kg in guinea pig asthma models, comparable to zileuton (5-LOX inhibitor) .

Physicochemical Properties

Property Ethyl 4-(4-Oxo-pyrroloquinoline-sulfonamido)benzoate KC 11404 8-Iodo-thioxothiazolidinone (12i)
Molecular Weight ~443.5 452.6 507.2
LogP (Est.) ~3.2 (ester enhances lipophilicity) ~3.8 (n-butyl chain) ~2.5 (polar thioxothiazolidinone)
Solubility Low aqueous solubility (ester) Moderate (hydroxy group) Low (iodo substituent)

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling agents and purification steps. For example, sulfonamide bond formation often employs coupling reagents like EDCl/HOBt or SOCl₂-mediated activation of sulfonic acid precursors. Evidence from analogous compounds (e.g., ethyl 4-(isoquinoline-8-carbonyl)pyrrole derivatives) highlights the use of chloranil in xylene for cyclization, followed by recrystallization from methanol to achieve >95% purity . Reaction monitoring via ESI-MS (as in ) ensures intermediate stability and product formation.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR for characteristic peaks (e.g., ester carbonyl at ~170 ppm, sulfonamide protons at ~7-8 ppm).
  • X-ray crystallography : Single-crystal diffraction (as in ) resolves stereochemistry and confirms fused pyrroloquinoline core geometry. For example, monoclinic P21/cP2_1/c symmetry with a=8.309A˚a = 8.309 \, \text{Å}, b=18.524A˚b = 18.524 \, \text{Å}, and β=112.30\beta = 112.30^\circ provides precise lattice parameters .
  • HRMS : Verify molecular weight (C20H21N3O5S\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_5\text{S}, expected m/z439.12m/z \sim 439.12) .

Q. What role do the sulfonamide and ester functional groups play in this compound’s reactivity?

  • Methodological Answer :

  • Sulfonamide : Enhances hydrogen-bonding potential and solubility in polar solvents. In analogs (e.g., quinoline-8-sulfonamide derivatives), sulfonamide groups stabilize protein-ligand interactions via NH–O hydrogen bonds .
  • Ester : Acts as a protecting group for carboxylic acids, enabling controlled hydrolysis (e.g., NaOH/EtOH) to generate free acids for further derivatization. Ethyl esters are preferred for their stability during synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to optimize geometry and calculate electrostatic potential maps. For example, ICReDD’s approach integrates reaction path searches with experimental validation to predict regioselectivity in heterocyclic systems (e.g., pyrrolo[3,2,1-ij]quinoline derivatives) . Molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX can prioritize sulfonamide derivatives with higher binding affinity .

Q. What crystallographic challenges arise in analyzing this compound, and how can they be resolved?

  • Methodological Answer : Challenges include disorder in flexible tetrahydrofuran rings and low electron density for light atoms. Mitigation strategies:

  • Data collection : Use low-temperature (100 K) synchrotron radiation to enhance resolution (e.g., Rint<0.05R_{\text{int}} < 0.05) .
  • Refinement : Apply SHELXL constraints for H-atom positioning and anisotropic displacement parameters for heavy atoms. achieved RF=0.048R_F = 0.048 using 2445 reflections and 165 parameters .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid ester hydrolysis or sulfonamide oxidation.
  • Formulation adjustments : Use PEGylated carriers (as in ) to enhance bioavailability if poor solubility is observed in vivo.
  • Control experiments : Validate target engagement via Western blotting or SPR to confirm mechanism consistency .

Q. What strategies enable efficient structure-activity relationship (SAR) studies for the pyrroloquinoline core?

  • Methodological Answer :

  • Positional scanning : Synthesize analogs with substituents at the 4-oxo (e.g., methyl, halogen) and 8-sulfonamido positions. shows that 4-chlorophenyl groups enhance π-stacking in pyrrolopyrimidines .
  • Bioisosteric replacement : Replace the ester with amides or ketones to modulate lipophilicity (clogP) and permeability (e.g., PAMPA assay) .

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